molecular formula C21H26N2O3S B2540778 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide CAS No. 476308-50-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Número de catálogo: B2540778
Número CAS: 476308-50-6
Peso molecular: 386.51
Clave InChI: LPVNXQAWGWPTTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a sulfonamide-based benzamide derivative characterized by a 3,5-dimethylpiperidine moiety linked via a sulfonyl group to a benzamide scaffold. The ortho-tolyl (o-tolyl) substituent on the benzamide nitrogen distinguishes it from related compounds. Its design aligns with sulfonamide derivatives known for their pharmacokinetic tunability and target-binding capabilities .

Propiedades

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-12-16(2)14-23(13-15)27(25,26)19-10-8-18(9-11-19)21(24)22-20-7-5-4-6-17(20)3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVNXQAWGWPTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a complex structure that includes a piperidine moiety, a sulfonyl group, and a benzamide framework, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is C21H26N2O4S, with a molecular weight of approximately 394.51 g/mol. The presence of the sulfonamide and benzamide functionalities is critical for its biological activity.

PropertyValue
Molecular FormulaC21H26N2O4S
Molecular Weight394.51 g/mol
Functional GroupsSulfonamide, Benzamide

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to antibacterial effects, making it a potential candidate for treating infections caused by susceptible bacteria.

Biological Activities

Research indicates that compounds similar to 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide exhibit various biological activities:

  • Antibacterial Activity : The sulfonamide group contributes significantly to antibacterial properties.
  • Antitumor Activity : Structural modifications can enhance the compound's efficacy against cancer cells.
  • Antiviral Properties : Some derivatives have shown potential against viruses like Ebola and Marburg.

Study on Antiviral Activity

A study highlighted the effectiveness of 4-(aminomethyl)benzamide-based inhibitors against Ebola virus. While the specific compound was not tested directly, structural similarities suggest potential antiviral applications. The study found that modifications in the piperidine ring could enhance the selectivity and potency against viral entry mechanisms .

Antitumor Activity Research

Another research effort focused on the structure-activity relationship (SAR) of benzamide derivatives. Compounds with similar piperidine and sulfonyl structures demonstrated significant antitumor activity in vitro. Modifications in the aromatic region were crucial for improving potency against various cancer cell lines .

Interaction Studies

Interaction studies using techniques such as molecular docking have been conducted to understand the binding affinity of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide with various biological targets. These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: LMM5 , LMM11 (1,3,4-oxadiazole derivatives), and 3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide (triazole derivative). Key structural and functional differences are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Biological Activity (Reported) Key References
Target Compound Benzamide - o-tolyl on benzamide N
- 3,5-dimethylpiperidinyl sulfonyl
Not explicitly reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - 4-methoxyphenylmethyl on oxadiazole
- benzyl(methyl)sulfamoyl
Antifungal (C. albicans), Trr1 inhibition
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - furan-2-yl on oxadiazole
- cyclohexyl(ethyl)sulfamoyl
Antifungal (C. albicans), Trr1 inhibition
Triazole Derivative (3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide) 1,2,4-Triazole - p-tolyl on triazole
- 3,5-dimethylpiperidinyl sulfonyl
Toxicity 1400 mg kg⁻¹ (unclear context)

Key Observations:

Core Heterocycle Influence: The target compound lacks the 1,3,4-oxadiazole or 1,2,4-triazole rings present in LMM5, LMM11, and the triazole derivative. The oxadiazole derivatives (LMM5/LMM11) exhibit confirmed antifungal activity against C. albicans, attributed to thioredoxin reductase (Trr1) inhibition. The target compound’s simpler benzamide scaffold may offer synthetic accessibility but requires empirical validation for similar activity .

Substituent Positioning (o-tolyl vs. p-tolyl): The o-tolyl group in the target compound introduces steric constraints and electronic effects distinct from the p-tolyl group in the triazole derivative.

Sulfonamide Modifications :

  • The 3,5-dimethylpiperidinyl sulfonyl group is shared between the target compound and the triazole derivative. This moiety likely enhances metabolic stability compared to the benzyl/cyclohexyl sulfamoyl groups in LMM5/LMM11, which may be more prone to oxidative metabolism .

Toxicity and Dosage: The triazole derivative is noted with a dosage of 1400 mg kg⁻¹, though the context (e.g., LD₅₀ or therapeutic dose) is unspecified. This suggests further pharmacokinetic studies are needed for the target compound to establish safety profiles .

Q & A

Basic: What are the recommended synthetic routes for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(o-tolyl)benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of sulfonamide-containing benzamides typically involves:

  • Step 1: Sulfonation of the benzamide precursor using reagents like chlorosulfonic acid or sulfur trioxide derivatives.
  • Step 2: Nucleophilic substitution of the sulfonyl chloride intermediate with 3,5-dimethylpiperidine under basic conditions (e.g., triethylamine or pyridine) .
  • Step 3: Purification via column chromatography (eluent: chloroform/methanol gradients) or crystallization from dimethyl ether .
    Optimization factors:
  • Temperature control: Maintain 0–5°C during sulfonation to avoid side reactions.
  • Molar ratios: Use a 1.2:1 excess of 3,5-dimethylpiperidine to ensure complete substitution.
  • Solvent selection: Dichloromethane or THF is preferred for solubility and reactivity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR to confirm substituent integration (e.g., aromatic protons of o-tolyl at δ 6.8–7.4 ppm, piperidine methyl groups at δ 1.0–1.5 ppm) .
    • ¹³C NMR to verify carbonyl (C=O) and sulfonyl (SO₂) signals .
  • Mass Spectrometry (MS): High-resolution ESI-MS for molecular ion ([M+H]⁺) validation .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Basic: How does the compound’s solubility profile impact experimental design in biological assays?

Answer:

  • Solubility in organic solvents: DMSO (≥50 mg/mL) is ideal for stock solutions due to the compound’s hydrophobic sulfonyl and benzamide groups .
  • Aqueous solubility: Limited solubility in water (<0.1 mg/mL) necessitates vehicle controls (e.g., 0.1% Tween-80) for in vitro studies to avoid precipitation .
    Methodological note: Pre-saturate buffers with the compound to prevent false negatives in cell-based assays .

Advanced: What structure-activity relationship (SAR) insights can guide the design of analogs with improved potency?

Answer:

  • Piperidine substituents: 3,5-Dimethyl groups enhance steric shielding, potentially improving metabolic stability .
  • Sulfonyl group: Critical for target binding; replacing it with carbonyl reduces activity by ~80% in analogous compounds .
  • o-Tolyl moiety: Substitution with electron-withdrawing groups (e.g., Cl, CF₃) may increase affinity for hydrophobic enzyme pockets .
    Experimental approach: Synthesize analogs via parallel chemistry and test against target enzymes (e.g., bacterial PPTases) using fluorescence polarization assays .

Advanced: How can researchers identify and validate the compound’s biological targets?

Answer:

  • Target fishing: Use affinity chromatography with immobilized compound to pull down binding proteins from bacterial lysates .
  • Enzymatic assays: Test inhibition of PPTases (e.g., AcpS and PptT) via malachite green phosphate detection .
  • CRISPR-Cas9 knockout models: Validate target relevance by assessing bacterial proliferation in PPTase-deficient strains .

Advanced: What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling: Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS to identify bioavailability bottlenecks .
  • Metabolite identification: Incubate the compound with liver microsomes to detect inactive sulfone or hydroxylated derivatives .
  • Dosing optimization: Use osmotic pumps for sustained release if rapid clearance is observed .

Advanced: How can impurities in synthesized batches be systematically identified and mitigated?

Answer:

  • Impurity profiling:
    • LC-MS/MS: Detect sulfonamide dimer byproducts (m/z ~600–650) resulting from incomplete substitution .
    • ¹H NMR: Monitor residual solvents (e.g., dichloromethane) at δ 5.3 ppm .
  • Mitigation strategies:
    • Reaction time extension: Ensure >12 hours for substitution to minimize unreacted intermediates .
    • Recrystallization: Use mixed solvents (ethyl acetate/hexane) to remove polar impurities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.